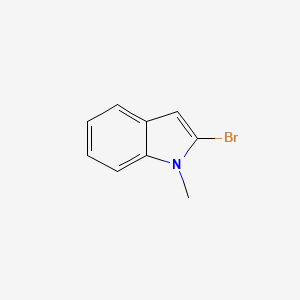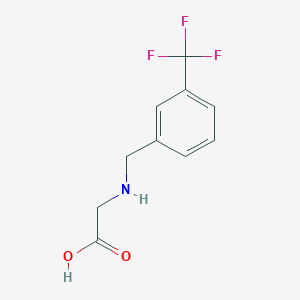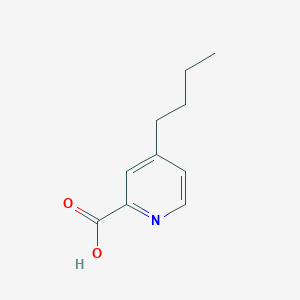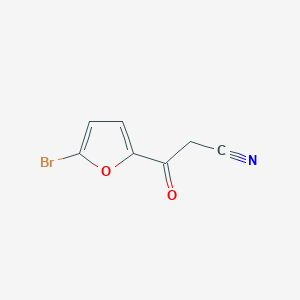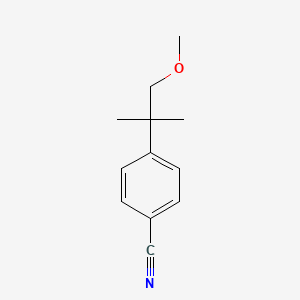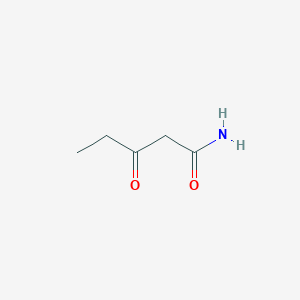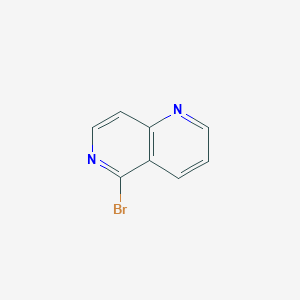
5-溴-1,6-萘啶
描述
5-Bromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms. This compound is of significant interest in synthetic and medicinal chemistry due to its potential biological activities and applications in various fields.
科学研究应用
5-Bromo-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
Target of Action
1,6-naphthyridines, in general, have been found to be pharmacologically active, with a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide range of biological applications, indicating that they likely interact with multiple biochemical pathways .
Result of Action
1,6-naphthyridines, in general, have been found to exhibit a variety of pharmacological activities, suggesting that they likely have multiple molecular and cellular effects .
生化分析
Biochemical Properties
5-Bromo-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Bromo-1,6-naphthyridine has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, it interacts with proteins involved in the HIV replication cycle, making it a potential candidate for anti-HIV therapy . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-Bromo-1,6-naphthyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1,6-naphthyridine has been found to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell death . It also affects gene expression by altering the transcriptional activity of certain genes involved in cell proliferation and survival . Furthermore, 5-Bromo-1,6-naphthyridine impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1,6-naphthyridine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-Bromo-1,6-naphthyridine binds to the active sites of enzymes involved in DNA replication and repair, leading to inhibition of these processes and subsequent cell death . Additionally, it can activate certain signaling pathways that promote apoptosis in cancer cells . Changes in gene expression induced by 5-Bromo-1,6-naphthyridine are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,6-naphthyridine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1,6-naphthyridine remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to 5-Bromo-1,6-naphthyridine in in vitro and in vivo studies has revealed sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-1,6-naphthyridine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth and reduce viral replication without causing significant toxicity . At higher doses, 5-Bromo-1,6-naphthyridine can exhibit toxic effects, including liver and kidney damage . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 5-Bromo-1,6-naphthyridine
Metabolic Pathways
5-Bromo-1,6-naphthyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 5-Bromo-1,6-naphthyridine, leading to the formation of metabolites that are further conjugated and excreted . The effects of 5-Bromo-1,6-naphthyridine on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates and disrupt normal cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins in the cytoplasm and nucleus facilitate the localization and accumulation of 5-Bromo-1,6-naphthyridine in target tissues . The distribution of 5-Bromo-1,6-naphthyridine is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-1,6-naphthyridine is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications play a role in directing 5-Bromo-1,6-naphthyridine to specific compartments or organelles . The activity of 5-Bromo-1,6-naphthyridine is influenced by its localization, as it can modulate nuclear processes such as transcription and DNA repair . Understanding the subcellular distribution of 5-Bromo-1,6-naphthyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
1,6-Naphthyridine+Br2→5-Bromo-1,6-naphthyridine
Industrial Production Methods
Industrial production of 5-Bromo-1,6-naphthyridine may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
5-Bromo-1,6-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents such as arylboronic acids (for Suzuki coupling) or alkenes (for Heck coupling) are used, often in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted naphthyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically more complex naphthyridine derivatives with extended conjugation or additional functional groups.
相似化合物的比较
Similar Compounds
1,6-Naphthyridine: The parent compound without the bromine substitution.
5-Chloro-1,6-naphthyridine: A similar compound with a chlorine atom instead of bromine.
5-Fluoro-1,6-naphthyridine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
5-Bromo-1,6-naphthyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution and coupling reactions, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
5-bromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYAMUDOJYCKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499150 | |
| Record name | 5-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68336-81-2 | |
| Record name | 5-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


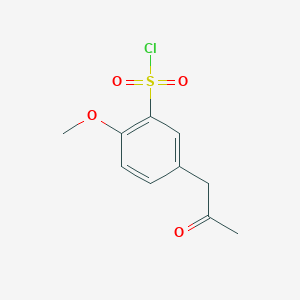
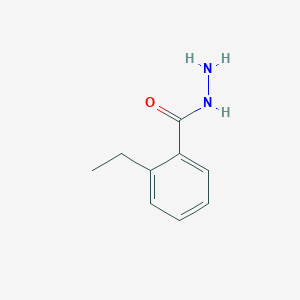
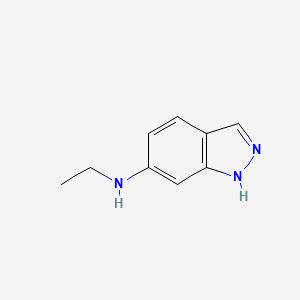
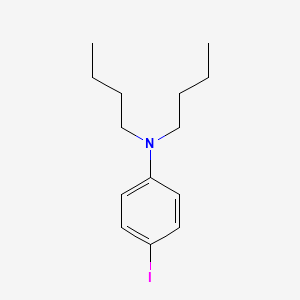

![4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1625834.png)
